![molecular formula C10H15ClN2O B15060978 [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 5-Chloro-6-(2-methylpropoxy)pyridine, formaldehyde, ammonia
Reaction: The 5-chloro-6-(2-methylpropoxy)pyridine is reacted with formaldehyde and ammonia to introduce the methanamine group at the 3rd position, yielding [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 5-Chloro-3-pyridinecarboxaldehyde
Reagents: 5-Chloropyridine, formylating agent (e.g., DMF, POCl3)
Conditions: Reflux, inert atmosphere
Reaction: 5-Chloropyridine is reacted with a formylating agent to introduce the formyl group at the 3rd position, yielding 5-chloro-3-pyridinecarboxaldehyde.
-
Step 2: Formation of 5-Chloro-6-(2-methylpropoxy)pyridine
Reagents: 5-Chloro-3-pyridinecarboxaldehyde, 2-methylpropanol, acid catalyst (e.g., H2SO4)
Reaction: The aldehyde group of 5-chloro-3-pyridinecarboxaldehyde is reacted with 2-methylpropanol in the presence of an acid catalyst to form the 2-methylpropoxy group at the 6th position, yielding 5-chloro-6-(2-methylpropoxy)pyridine.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
-
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro group.
Reagents: Reducing agents (e.g., LiAlH4, NaBH4)
Conditions: Mild to moderate temperatures, inert atmosphere
-
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures, organic solvents
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, mild to moderate temperatures, aqueous or organic solvents
Reduction: LiAlH4, NaBH4, mild to moderate temperatures, inert atmosphere
Substitution: Amines, thiols, mild to moderate temperatures, organic solvents
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Pyridine derivatives without the chloro group
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications. It may act on specific molecular targets to exert its effects.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methylamine: Similar structure but with a methylamine group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanoic acid: Similar structure but with a methanoic acid group instead of methanamine.
Uniqueness
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable for diverse scientific research applications.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)6-14-10-9(11)3-8(4-12)5-13-10/h3,5,7H,4,6,12H2,1-2H3 |
InChI Key |
FNKSKYRUJIGQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



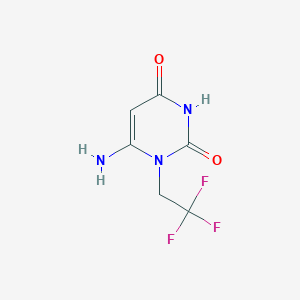

![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
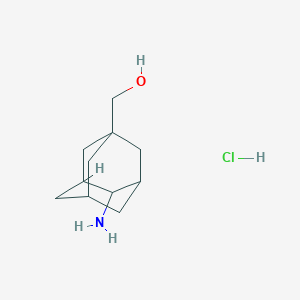
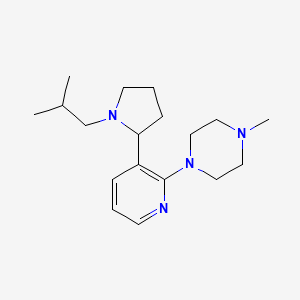
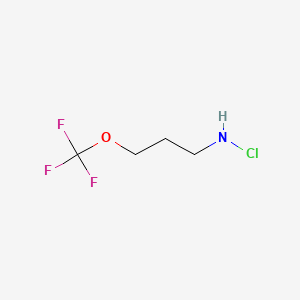


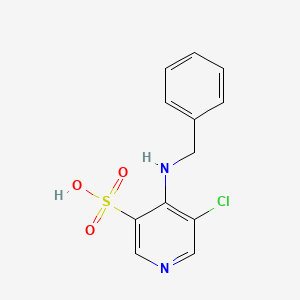
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
